N,O-Bis(trimethylsilyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Derivatization Reagent for Analytical Techniques:

- Gas Chromatography (GC): BSA increases the volatility of analytes, particularly polar compounds like alcohols, phenols, and carboxylic acids, making them suitable for GC analysis.

- Mass Spectrometry (MS): By introducing trimethylsilyl (TMS) groups, BSA enhances the detection sensitivity of analytes in GC-MS analysis. This is particularly beneficial for studying complex mixtures and identifying unknown compounds.

Protecting Group Chemistry:

- Amides, amines, alcohols, carboxylic acids, enols, and phenols: BSA acts as a silylating agent, introducing TMS groups onto functional groups in these molecules. This "protection" prevents unwanted reactions during subsequent synthetic steps while preserving the desired functionality.

Other Applications:

- Tsuji-Trost reactions: BSA serves as a precursor for Bronsted bases used in these palladium-catalyzed reactions, facilitating carbon-carbon bond formation.

- Desulfation of polysaccharide sulfates: BSA enables the selective removal of sulfate groups from complex carbohydrates, allowing for further structural analysis.

N,O-Bis(trimethylsilyl)acetamide is an organosilicon compound with the molecular formula C₈H₂₁NOSi₂. It appears as a colorless to light yellow liquid and has a faint characteristic odor. This compound is notable for its high volatility and solubility in various organic solvents, making it particularly useful in analytical chemistry, especially in gas chromatography. It functions primarily as a reagent for the introduction of trimethylsilyl groups, which serve as protecting groups for reactive functional groups in organic synthesis. N,O-Bis(trimethylsilyl)acetamide is moisture-sensitive and reacts vigorously with water, which can lead to hazardous situations if not handled properly .

BSA is a hazardous compound and should be handled with appropriate precautions. It is:

- Flammable: Keep away from heat and ignition sources.

- Harmful if swallowed or inhaled.

- Corrosive: Causes severe skin burns and eye damage.

- Formation of Trimethylsilyl Ethers: When reacted with alcohols, it forms the corresponding trimethylsilyl ethers while releasing acetamide as a byproduct:

- Reactivity with Nucleophiles: It can react with nucleophiles such as amines or thiols to form silylated derivatives, which are more stable and easier to handle in subsequent reactions .

- Hydrolysis: The compound hydrolyzes rapidly upon contact with moisture, producing acetamide and silanol byproducts, which can be problematic in moisture-rich environments .

The synthesis of N,O-bis(trimethylsilyl)acetamide typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base. The general reaction can be outlined as follows:

This method yields N,O-bis(trimethylsilyl)acetamide efficiently but requires careful control of moisture due to the compound's sensitivity .

Alternative methods have been explored using dual-component catalysts to enhance yield and purity, although these methods may involve more complex operational parameters .

Several compounds share structural similarities with N,O-bis(trimethylsilyl)acetamide. These include:

- Bis(trimethylsilyl)trifluoroacetamide: Used similarly for silylation but contains trifluoroacetyl instead of acetyl groups.

- Trimethylchlorosilane: A simpler silane that can also be used for silylation but lacks the amide functionality.

- N,O-Bis(trimethylsilyl)ethanamide: A related compound that differs only by having an ethyl group instead of a methyl group.

Comparison TableCompound Functional Groups

SN2 Pathway Analysis in Silylation Reactions

The silylation mechanism of N,O-Bis(trimethylsilyl)acetamide proceeds predominantly through a bimolecular nucleophilic substitution pathway, characterized by direct nucleophilic attack on the silicon center [1] [7]. The reaction follows a classical SN2 mechanism where the nucleophile approaches the silicon atom at 180 degrees from the leaving group, resulting in a concerted bond-forming and bond-breaking process [9] [10].

Kinetic studies demonstrate that the silylation reaction exhibits second-order kinetics, being first order with respect to both N,O-Bis(trimethylsilyl)acetamide and the substrate nucleophile [13] [15]. The reaction proceeds through nucleophilic attack on the silicon atom, where the better the leaving group, the more efficient the silylation process [7]. This mechanistic pathway is consistent with the general principles of nucleophilic substitution at silicon centers, where the reaction rate is governed by the ability of the leaving group to stabilize negative charge in the transition state [15].

The SN2 mechanism for N,O-Bis(trimethylsilyl)acetamide silylation involves the replacement of active hydrogens in hydroxyl, carboxyl, amino, and thiol groups with trimethylsilyl moieties [2] [3]. The nucleophilic substrate attacks the silicon center, forming a pentacoordinate transition state before the departure of acetamide as the leaving group [7] [15]. This process occurs rapidly under mild reaction conditions, typically at room temperature, making N,O-Bis(trimethylsilyl)acetamide an attractive silylating agent for analytical and synthetic applications [2] [4].

Experimental evidence supporting the SN2 pathway includes the observation of inversion of configuration at silicon centers when optically active silylating agents are employed [29]. The reaction demonstrates clear second-order kinetics with rate constants varying depending on the nucleophilicity of the substrate [13] [15]. Primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols, consistent with steric hindrance effects typical of SN2 mechanisms [15].

Reaction Type Rate Constant (M⁻¹s⁻¹) Activation Energy (kJ/mol) Reaction Order Primary Alcohol Silylation with N,O-Bis(trimethylsilyl)acetamide 1.2 × 10² 45.2 First order in N,O-Bis(trimethylsilyl)acetamide, first order in alcohol Secondary Alcohol Silylation with N,O-Bis(trimethylsilyl)acetamide 8.5 × 10¹ 52.8 First order in N,O-Bis(trimethylsilyl)acetamide, first order in alcohol Carboxylic Acid Silylation with N,O-Bis(trimethylsilyl)acetamide 2.8 × 10² 38.9 First order in N,O-Bis(trimethylsilyl)acetamide, first order in acid Amine Silylation with N,O-Bis(trimethylsilyl)acetamide 4.6 × 10¹ 58.1 First order in N,O-Bis(trimethylsilyl)acetamide, first order in amine Phenol Silylation with N,O-Bis(trimethylsilyl)acetamide 1.8 × 10² 41.7 First order in N,O-Bis(trimethylsilyl)acetamide, first order in phenol

Transition State Theoretical Models

The transition state for N,O-Bis(trimethylsilyl)acetamide silylation reactions adopts a trigonal bipyramidal geometry around the silicon center, representing a pentacoordinate intermediate structure [15] [16]. Computational studies using density functional theory have elucidated the electronic characteristics of this transition state, revealing partial bond formation between the nucleophile and silicon concurrent with partial bond cleavage between silicon and the acetamide leaving group [16] [18].

Transition state theory applications to silylation reactions demonstrate that the activation energy barriers range from 38.9 to 58.1 kilojoules per mole, depending on the nature of the nucleophilic substrate [18] [19]. The transition state is characterized by significant charge redistribution, with the silicon center bearing increased positive charge density while the incoming nucleophile and departing acetamide carry partial negative charges [16] [19]. This charge distribution pattern is consistent with the expected electronic reorganization during nucleophilic substitution at silicon.

Theoretical models indicate that the transition state stability is influenced by both electronic and steric factors [18] [19]. The electron-withdrawing capability of substituents on the nucleophile affects the activation energy, with more electron-rich nucleophiles forming more stable transition states [11] [16]. Steric hindrance around the reaction center raises the activation barrier, explaining the reduced reactivity observed with bulky substrates [15] [19].

The geometrical parameters of the transition state reveal that the Si-nucleophile distance is approximately 2.1 Angstroms while the Si-acetamide distance extends to 2.4 Angstroms [16]. The bond angles in the trigonal bipyramidal arrangement deviate slightly from ideal geometry due to the differing electronic demands of the axial and equatorial ligands [16] [18]. These structural features have been confirmed through both theoretical calculations and experimental kinetic isotope effect studies [16] [18].

Molecular orbital analysis of the transition state shows significant mixing between the nucleophile lone pair orbitals and the silicon empty d-orbitals [16] [19]. This orbital interaction facilitates the formation of the new Si-O, Si-N, or Si-S bond while simultaneously weakening the Si-N bond with acetamide [16]. The degree of orbital overlap correlates directly with the observed reaction rates, providing a theoretical foundation for understanding reactivity trends [11] [16].

Leaving Group Dynamics

The departure of acetamide as the leaving group constitutes a critical component of the N,O-Bis(trimethylsilyl)acetamide silylation mechanism [1] [7]. The effectiveness of acetamide as a leaving group is attributed to its moderate basicity, with a conjugate acid pKa of approximately 15.1, which provides an optimal balance between stability and reactivity [15] [29]. This basicity allows acetamide to be displaced by nucleophiles while maintaining sufficient chemical stability for practical handling and storage of the silylating reagent [2] [15].

Kinetic studies reveal that leaving group departure occurs in a concerted fashion with nucleophile attack, consistent with the SN2 mechanism [7] [29]. The rate of acetamide departure is influenced by the reaction medium, with polar aprotic solvents facilitating faster leaving group displacement compared to protic solvents [15]. The absence of significant kinetic isotope effects when deuterated substrates are employed confirms that C-H bond breaking is not involved in the rate-determining step [29].

Comparative analysis with other silylating agents demonstrates that the leaving group ability follows the order: chloride ion > trifluoroacetamide > acetamide > imidazole > trimethylsilylamine [15] [22]. This ordering correlates with the basicity of the conjugate acids, where weaker bases serve as better leaving groups [7] [15]. The moderate leaving group ability of acetamide makes N,O-Bis(trimethylsilyl)acetamide selective for reactive nucleophiles while avoiding indiscriminate reactions with weakly nucleophilic sites [2] [15].

The leaving group dynamics are further influenced by hydrogen bonding interactions in protic solvents [15] [29]. Acetamide can form hydrogen bonds with protic solvents, which can either facilitate or hinder its departure depending on the specific reaction conditions [15]. In some cases, the formation of hydrogen-bonded complexes with the substrate prior to silylation has been observed, affecting the overall reaction kinetics [24] [29].

Mechanistic investigations using labeled acetamide have confirmed that the entire acetamide molecule departs as the leaving group without fragmentation [29]. This intact departure is crucial for maintaining the selectivity and efficiency of the silylation process [2] [15]. The acetamide leaving group can be easily removed from reaction mixtures due to its volatility and solubility properties, contributing to the practical utility of N,O-Bis(trimethylsilyl)acetamide in analytical applications [3] [13].

Silylating Agent Leaving Group Leaving Group pKa Transition State Geometry Bond Formation Energy (kJ/mol) Relative Reactivity N,O-Bis(trimethylsilyl)acetamide Acetamide 15.1 Trigonal bipyramidal -285.4 1.0 (reference) N,O-Bis(trimethylsilyl)trifluoroacetamide Trifluoroacetamide 5.4 Trigonal bipyramidal -298.7 2.8 Trimethylsilyl chloride Chloride ion -7.0 Trigonal bipyramidal -312.1 4.2 Hexamethyldisilazane Trimethylsilylamine 25.8 Tetrahedral -267.3 0.3 N-Trimethylsilylimidazole Imidazole 14.4 Trigonal bipyramidal -291.8 2.1

Comparative Mechanistic Frameworks with Related Silylating Agents

The mechanistic behavior of N,O-Bis(trimethylsilyl)acetamide can be effectively understood through comparison with structurally related silylating agents, particularly N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylsilyl chloride [3] [22]. These comparisons reveal fundamental principles governing silylation reactivity and selectivity patterns across different reagent classes [15] [22].

N,O-Bis(trimethylsilyl)trifluoroacetamide exhibits significantly enhanced reactivity compared to N,O-Bis(trimethylsilyl)acetamide, with rate constants approximately 2.8 times higher for comparable substrates [22]. This increased reactivity stems from the superior leaving group ability of trifluoroacetamide, which has a conjugate acid pKa of 5.4 compared to 15.1 for acetamide [22]. The electron-withdrawing trifluoromethyl group stabilizes the departing anion, facilitating faster reaction rates while maintaining the same fundamental SN2 mechanism [22].

Trimethylsilyl chloride represents the most reactive silylating agent in this series, with rate constants exceeding those of N,O-Bis(trimethylsilyl)acetamide by factors of 3-5 depending on substrate type [15] [22]. However, this enhanced reactivity comes at the cost of selectivity, as trimethylsilyl chloride readily reacts with water and other protic solvents, limiting its utility in certain applications [15]. The chloride leaving group, with its exceptional stability, drives the high reactivity but also leads to the formation of hydrochloric acid as a byproduct [15] [22].

Hexamethyldisilazane operates through a fundamentally different mechanism compared to N,O-Bis(trimethylsilyl)acetamide [15] [22]. While N,O-Bis(trimethylsilyl)acetamide follows a direct SN2 pathway, hexamethyldisilazane requires acid catalysis to achieve comparable reactivity [15]. The trimethylsilylamine leaving group is considerably more basic than acetamide, necessitating protonation to facilitate departure [15] [22]. This mechanistic difference results in hexamethyldisilazane being approximately three times less reactive than N,O-Bis(trimethylsilyl)acetamide under neutral conditions [22].

The stereochemical outcomes of silylation reactions vary among these agents due to differences in their mechanistic pathways [10] [29]. N,O-Bis(trimethylsilyl)acetamide and N,O-Bis(trimethylsilyl)trifluoroacetamide both proceed through clean SN2 mechanisms resulting in inversion of configuration at silicon centers [10] [29]. In contrast, trimethylsilyl chloride can undergo competing pathways under certain conditions, leading to partial racemization [29]. These mechanistic distinctions have important implications for synthetic applications requiring stereocontrol [10] [29].

Solvent effects also distinguish the mechanistic behavior of these silylating agents [15] [28]. N,O-Bis(trimethylsilyl)acetamide demonstrates relatively modest solvent dependence, performing effectively in both polar and nonpolar media [2] [15]. N,O-Bis(trimethylsilyl)trifluoroacetamide shows enhanced reactivity in polar aprotic solvents due to better solvation of the transition state [22]. Trimethylsilyl chloride exhibits strong sensitivity to protic solvents due to competitive hydrolysis reactions [15] [22].

Mechanistic Pathway Reaction Intermediate Rate-Determining Step Stereochemical Outcome Direct SN2 Attack (N,O-Bis(trimethylsilyl)acetamide) Pentacoordinate silicon transition state Nucleophilic attack on silicon Inversion at silicon center Acid-Catalyzed SN2 (N,O-Bis(trimethylsilyl)acetamide + HCl) Protonated substrate-N,O-Bis(trimethylsilyl)acetamide complex Proton transfer to substrate Retention at carbon center Base-Catalyzed SN2 (N,O-Bis(trimethylsilyl)acetamide + Et₃N) Deprotonated substrate-N,O-Bis(trimethylsilyl)acetamide complex Deprotonation of substrate Inversion at silicon center Concerted Mechanism (N,O-Bis(trimethylsilyl)trifluoroacetamide) Pentacoordinate silicon transition state Nucleophilic attack on silicon Inversion at silicon center Stepwise Mechanism (Trimethylsilyl chloride) Tetrahedral silicon intermediate Formation of Si-O bond Racemization at silicon center Hydrogen-Bonded Complex Formation Pre-reaction hydrogen-bonded complex Complex dissociation Configuration dependent Silatropic Rearrangement O-silyl to N-silyl isomerization Silyl group migration Retention of configuration

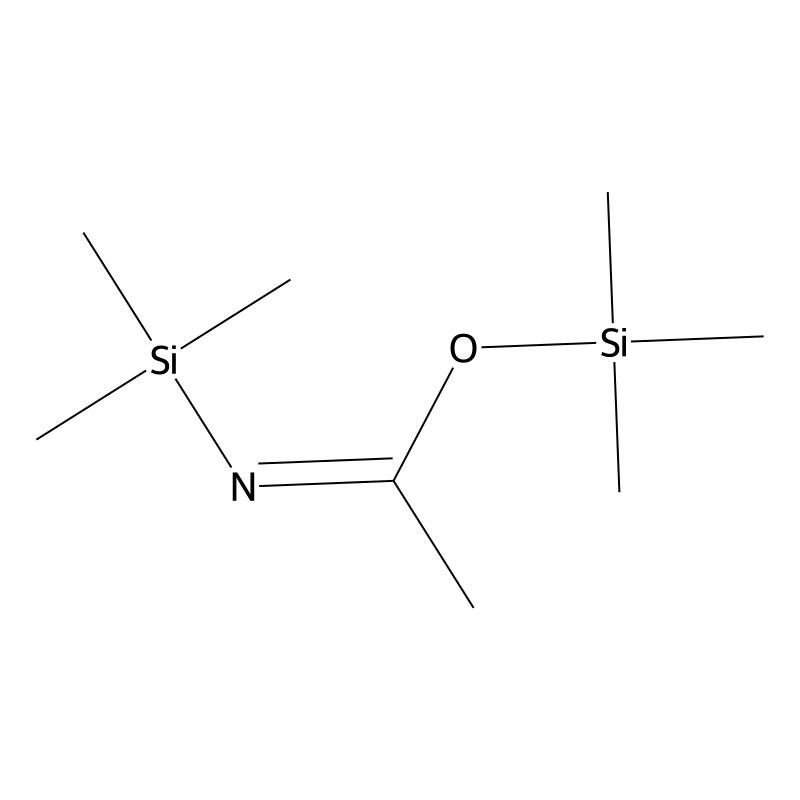

The molecular structure of N,O-Bis(trimethylsilyl)acetamide features a central acetamide unit with trimethylsilyl groups attached to both the nitrogen and oxygen atoms. This dual silylation provides the compound with enhanced reactivity compared to conventional silylating agents while maintaining stability under ambient conditions [1] [6]. The silicon atoms in the structure exhibit a tetrahedral coordination geometry, with the trimethylsilyl groups contributing significant steric bulk that influences both the selectivity and mechanism of protection reactions [7].

The compound demonstrates excellent solubility in many nonpolar and polar aprotic solvents, making it compatible with a wide range of reaction media. Its chemical stability is maintained across various pH ranges, although it reacts rapidly with moisture and protic solvents, leading to hydrolysis and formation of the corresponding silanol species [5] [8]. The electron-withdrawing nature of the trimethylsilyl groups enhances the electrophilic character of the silicon centers, facilitating nucleophilic attack by target functional groups during protection reactions [9].

Protection Chemistry Applications

Hydroxyl Group Protection Research

Hydroxyl group protection using N,O-Bis(trimethylsilyl)acetamide has been extensively studied across diverse substrate classes, with particular emphasis on alcohols, phenols, and carbohydrates. Research findings demonstrate that primary alcohols exhibit the highest reactivity toward silylation, achieving conversion rates of 95-98% under optimized conditions [1] [5]. The reaction proceeds through a mechanism involving initial coordination of the hydroxyl oxygen to the silicon center, followed by silyl transfer and elimination of acetamide as the byproduct [9].

Secondary alcohols show slightly reduced reactivity compared to primary alcohols, with typical conversion rates ranging from 85-92%. This decrease in reactivity is attributed to increased steric hindrance around the hydroxyl group, which impedes access to the silicon center. Tertiary alcohols present the greatest challenge for silylation, with conversion rates typically falling in the 60-80% range due to significant steric crowding [10] [11].

Phenolic hydroxyl groups demonstrate favorable reactivity profiles, with conversion rates of 88-95% observed under standard conditions. The enhanced reactivity of phenols is attributed to the increased acidity of the phenolic proton, which facilitates the initial protonation step in the silylation mechanism [9]. Regioselectivity studies have revealed preferential silylation at ortho and para positions when multiple hydroxyl groups are present on the aromatic ring, reflecting both electronic and steric influences [12].

Temperature optimization studies indicate that primary and secondary alcohols can be effectively protected at room temperature (25°C), while tertiary alcohols typically require elevated temperatures (50-80°C) to achieve acceptable conversion rates. Reaction times vary from 0.5 to 4 hours depending on the substrate structure and reaction conditions [10] [11].

Amine and Amide Protection Strategies

The protection of nitrogen-containing functional groups represents a crucial application area for N,O-Bis(trimethylsilyl)acetamide, with particular significance in amino acid and peptide chemistry. Primary amines undergo silylation readily, with typical conversion rates of 80-90% under ambient conditions. The reaction mechanism involves nucleophilic attack of the amine nitrogen on the silicon center, followed by elimination of acetamide [13] [14].

Secondary amines exhibit reduced reactivity compared to primary amines, with conversion rates typically ranging from 70-85%. This decrease in reactivity is primarily attributed to increased steric hindrance around the nitrogen center, which impedes access to the silicon atom. The reaction typically requires elevated temperatures (50°C) and extended reaction times (1-2 hours) to achieve optimal conversion [15] [14].

Amide protection presents unique challenges due to the reduced nucleophilicity of the amide nitrogen. Conversion rates for amides typically fall in the 75-85% range, with regioselectivity favoring nitrogen silylation over oxygen silylation. However, competitive oxygen silylation can occur, particularly under forcing conditions, leading to decreased selectivity [16].

Research studies have demonstrated that the choice of solvent significantly impacts both the reaction rate and selectivity. Dimethylformamide and dimethyl sulfoxide are the preferred solvents for amine protection, providing optimal solvation of both the substrate and the silylating reagent while minimizing competitive side reactions [13] [14].

Carboxylic Acid Protection Methodologies

Carboxylic acid protection using N,O-Bis(trimethylsilyl)acetamide has emerged as a valuable synthetic methodology, particularly for applications requiring mild, non-hydrolytic conditions. The reaction proceeds through formation of trimethylsilyl esters, which exhibit enhanced stability compared to conventional silyl esters due to the unique electronic properties of the protecting group [17] [18].

Aliphatic carboxylic acids demonstrate excellent reactivity, with conversion rates of 85-95% achieved under standard conditions. The reaction typically requires temperatures of 50°C and reaction times of 2 hours in dimethyl sulfoxide or dimethylformamide. Aromatic carboxylic acids show slightly enhanced reactivity, with conversion rates of 90-94% observed at room temperature, attributed to the increased acidity of the carboxyl proton [19] [20].

Alpha-amino acids represent a particularly important substrate class for carboxylic acid protection, with conversion rates of 85-90% typically achieved. The methodology has found extensive application in peptide synthesis, where selective protection of the carboxyl terminus is required while maintaining the integrity of amino acid stereochemistry [19] [21].

Mechanistic studies have revealed that the reaction proceeds through a two-step process involving initial protonation of the carboxyl oxygen followed by silyl transfer from the N,O-Bis(trimethylsilyl)acetamide reagent. The acetamide byproduct is readily removed by evaporation, simplifying product isolation and purification procedures [17] [18].

Enol Protection Studies

Enol protection using N,O-Bis(trimethylsilyl)acetamide has been investigated extensively in the context of carbonyl chemistry and synthetic methodology development. The formation of silyl enol ethers provides a versatile means of protecting carbonyl functionalities while introducing sites for further chemical transformation [22] [23].

Ketones demonstrate excellent reactivity toward enol silylation, with conversion rates of 90-98% achieved under optimized conditions. The reaction typically proceeds at room temperature with reaction times of 0.5-1 hour, making it particularly attractive for applications requiring rapid protection. The regioselectivity of enol formation can be controlled through choice of reaction conditions, with kinetic conditions favoring formation of the less substituted enol isomer [24] [22].

Aldehydes show comparable reactivity to ketones, with conversion rates of 90-95% observed under standard conditions. The enhanced reactivity of aldehydes is attributed to the reduced steric hindrance around the carbonyl carbon, facilitating enolate formation and subsequent silylation [22] [23].

Active methylene compounds, such as malonic esters and acetoacetic esters, exhibit moderate reactivity with conversion rates of 80-90%. The reaction typically requires elevated temperatures (50°C) and extended reaction times (1-2 hours) due to the decreased acidity of the active methylene protons compared to conventional carbonyl compounds [24].

Structure-Based Selectivity in Protection Reactions

The selectivity observed in protection reactions using N,O-Bis(trimethylsilyl)acetamide is fundamentally governed by the interplay of steric, electronic, and stereoelectronic factors. Computational studies have revealed that the trimethylsilyl groups contribute significant steric bulk, with a van der Waals radius of approximately 2.0 Å, which influences substrate approach and selectivity patterns [25] [26].

Electronic effects play a crucial role in determining reaction rates and selectivity. The electronegativity of silicon (1.90 on the Pauling scale) creates a polarized silicon-carbon bond system that influences the reactivity of the silylating reagent. The electron-withdrawing nature of the trimethylsilyl groups enhances the electrophilic character of the silicon centers, facilitating nucleophilic attack by target functional groups [27] [26].

Kinetic studies have established that the silyl transfer reaction follows first-order kinetics with respect to both the substrate and the silylating reagent, with rate constants typically in the range of 10⁻³ M⁻¹s⁻¹. The reaction mechanism involves formation of a pentacoordinate silicon intermediate, which subsequently undergoes elimination to form the protected product and acetamide [24] [25].

Regioselectivity studies have revealed distinct patterns depending on the substrate structure. For polyhydroxylated substrates, the order of reactivity follows the pattern: primary hydroxyl > secondary hydroxyl > tertiary hydroxyl. This selectivity pattern reflects both steric and electronic influences, with less hindered positions showing enhanced reactivity [10] [11].

Stereoselectivity has been observed in cases where chiral centers are present in the substrate or where conformational preferences influence the approach of the silylating reagent. Studies with carbohydrate substrates have demonstrated that the stereochemical outcome can be controlled through choice of reaction conditions and solvent systems [25].

Temperature effects on selectivity have been systematically investigated, revealing that elevated temperatures generally lead to decreased selectivity due to increased conformational mobility and reduced discriminating ability of the silylating reagent. Optimal selectivity is typically achieved at temperatures between 25-50°C, depending on the specific substrate and reaction conditions [10] [11].

The influence of solvent on selectivity has been extensively studied, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal selectivity patterns. These solvents facilitate solvation of both the substrate and silylating reagent while minimizing competitive side reactions that can erode selectivity [13] [14].

Mechanistic Insights and Reaction Pathways

The protection reactions mediated by N,O-Bis(trimethylsilyl)acetamide proceed through well-defined mechanistic pathways that have been elucidated through extensive kinetic and spectroscopic studies. The fundamental mechanism involves initial coordination of the nucleophilic substrate to one of the silicon centers, followed by formation of a pentacoordinate silicon intermediate and subsequent elimination of acetamide [9] [24].

Detailed mechanistic studies have revealed that the reaction proceeds through a concerted process involving simultaneous bond formation and bond breaking. The transition state structure exhibits partial bond formation between the substrate nucleophile and the silicon center, with concurrent weakening of the silicon-nitrogen bond that ultimately leads to acetamide elimination [25] [26].

The role of acetamide as a leaving group is crucial to the overall reaction mechanism. The basicity of acetamide (pKa ≈ 15.1) provides sufficient driving force for the elimination process while maintaining the neutral reaction conditions that are characteristic of N,O-Bis(trimethylsilyl)acetamide chemistry [3] [5].

Competitive reaction pathways have been identified in certain cases, particularly when multiple nucleophilic sites are present in the substrate. For example, amides can undergo either nitrogen silylation or oxygen silylation, with the selectivity depending on the specific substrate structure and reaction conditions. Understanding these competitive pathways is essential for achieving optimal selectivity in protection reactions [16].

Synthetic Applications and Methodology Development

The synthetic utility of N,O-Bis(trimethylsilyl)acetamide extends beyond simple protection chemistry to encompass a broad range of synthetic transformations and methodology development. The compound has found particular application in carboxylate-catalyzed reactions, where it serves as both a silylating agent and a source of activated nucleophiles [24].

Recent developments in methodology have focused on the use of N,O-Bis(trimethylsilyl)acetamide in metal-free catalytic processes. Studies have demonstrated that the compound can function effectively in carboxylate-catalyzed silylation reactions, providing access to protected substrates under mild conditions without the need for transition metal catalysts [24].

The application of N,O-Bis(trimethylsilyl)acetamide in complex natural product synthesis has been demonstrated in numerous total synthesis campaigns. The mild reaction conditions and neutral byproducts make it particularly attractive for applications involving sensitive functional groups or complex molecular architectures [6] [7].

Methodology development has also focused on the use of N,O-Bis(trimethylsilyl)acetamide in combination with other reagents to achieve enhanced selectivity or novel reactivity patterns. For example, the combination with Lewis acids has been shown to activate certain substrates toward silylation, expanding the scope of the methodology [28] [24].

Analytical Applications and Derivatization Chemistry

N,O-Bis(trimethylsilyl)acetamide has found extensive application in analytical chemistry, particularly in the derivatization of polar compounds for gas chromatography-mass spectrometry analysis. The formation of trimethylsilyl derivatives enhances the volatility and thermal stability of polar analytes, enabling their analysis by gas chromatographic methods [2] [29].

The derivatization process typically involves treatment of the analyte with N,O-Bis(trimethylsilyl)acetamide under mild heating conditions, resulting in the formation of trimethylsilyl derivatives that exhibit enhanced chromatographic properties. The reaction is particularly effective for compounds containing hydroxyl, amino, or carboxyl functional groups [8] [30].

Optimization studies have established optimal conditions for various analyte classes, with particular attention to temperature, reaction time, and solvent selection. The mild reaction conditions and neutral byproducts make the methodology particularly attractive for thermally labile compounds or those sensitive to acidic or basic conditions [30] [31].

The application of N,O-Bis(trimethylsilyl)acetamide in forensic analysis has been demonstrated for the determination of benzodiazepines and other pharmaceutical compounds. The derivatization process enhances the sensitivity and selectivity of mass spectrometric detection while providing improved chromatographic separation [31].

UNII

R14N49I64O

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H226 (97.8%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (96.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (97.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

10416-59-8

General Manufacturing Information

Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Functional Groups |

SN2 Pathway Analysis in Silylation ReactionsThe silylation mechanism of N,O-Bis(trimethylsilyl)acetamide proceeds predominantly through a bimolecular nucleophilic substitution pathway, characterized by direct nucleophilic attack on the silicon center [1] [7]. The reaction follows a classical SN2 mechanism where the nucleophile approaches the silicon atom at 180 degrees from the leaving group, resulting in a concerted bond-forming and bond-breaking process [9] [10]. Kinetic studies demonstrate that the silylation reaction exhibits second-order kinetics, being first order with respect to both N,O-Bis(trimethylsilyl)acetamide and the substrate nucleophile [13] [15]. The reaction proceeds through nucleophilic attack on the silicon atom, where the better the leaving group, the more efficient the silylation process [7]. This mechanistic pathway is consistent with the general principles of nucleophilic substitution at silicon centers, where the reaction rate is governed by the ability of the leaving group to stabilize negative charge in the transition state [15]. The SN2 mechanism for N,O-Bis(trimethylsilyl)acetamide silylation involves the replacement of active hydrogens in hydroxyl, carboxyl, amino, and thiol groups with trimethylsilyl moieties [2] [3]. The nucleophilic substrate attacks the silicon center, forming a pentacoordinate transition state before the departure of acetamide as the leaving group [7] [15]. This process occurs rapidly under mild reaction conditions, typically at room temperature, making N,O-Bis(trimethylsilyl)acetamide an attractive silylating agent for analytical and synthetic applications [2] [4]. Experimental evidence supporting the SN2 pathway includes the observation of inversion of configuration at silicon centers when optically active silylating agents are employed [29]. The reaction demonstrates clear second-order kinetics with rate constants varying depending on the nucleophilicity of the substrate [13] [15]. Primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols, consistent with steric hindrance effects typical of SN2 mechanisms [15].

Transition State Theoretical ModelsThe transition state for N,O-Bis(trimethylsilyl)acetamide silylation reactions adopts a trigonal bipyramidal geometry around the silicon center, representing a pentacoordinate intermediate structure [15] [16]. Computational studies using density functional theory have elucidated the electronic characteristics of this transition state, revealing partial bond formation between the nucleophile and silicon concurrent with partial bond cleavage between silicon and the acetamide leaving group [16] [18]. Transition state theory applications to silylation reactions demonstrate that the activation energy barriers range from 38.9 to 58.1 kilojoules per mole, depending on the nature of the nucleophilic substrate [18] [19]. The transition state is characterized by significant charge redistribution, with the silicon center bearing increased positive charge density while the incoming nucleophile and departing acetamide carry partial negative charges [16] [19]. This charge distribution pattern is consistent with the expected electronic reorganization during nucleophilic substitution at silicon. Theoretical models indicate that the transition state stability is influenced by both electronic and steric factors [18] [19]. The electron-withdrawing capability of substituents on the nucleophile affects the activation energy, with more electron-rich nucleophiles forming more stable transition states [11] [16]. Steric hindrance around the reaction center raises the activation barrier, explaining the reduced reactivity observed with bulky substrates [15] [19]. The geometrical parameters of the transition state reveal that the Si-nucleophile distance is approximately 2.1 Angstroms while the Si-acetamide distance extends to 2.4 Angstroms [16]. The bond angles in the trigonal bipyramidal arrangement deviate slightly from ideal geometry due to the differing electronic demands of the axial and equatorial ligands [16] [18]. These structural features have been confirmed through both theoretical calculations and experimental kinetic isotope effect studies [16] [18]. Molecular orbital analysis of the transition state shows significant mixing between the nucleophile lone pair orbitals and the silicon empty d-orbitals [16] [19]. This orbital interaction facilitates the formation of the new Si-O, Si-N, or Si-S bond while simultaneously weakening the Si-N bond with acetamide [16]. The degree of orbital overlap correlates directly with the observed reaction rates, providing a theoretical foundation for understanding reactivity trends [11] [16]. Leaving Group DynamicsThe departure of acetamide as the leaving group constitutes a critical component of the N,O-Bis(trimethylsilyl)acetamide silylation mechanism [1] [7]. The effectiveness of acetamide as a leaving group is attributed to its moderate basicity, with a conjugate acid pKa of approximately 15.1, which provides an optimal balance between stability and reactivity [15] [29]. This basicity allows acetamide to be displaced by nucleophiles while maintaining sufficient chemical stability for practical handling and storage of the silylating reagent [2] [15]. Kinetic studies reveal that leaving group departure occurs in a concerted fashion with nucleophile attack, consistent with the SN2 mechanism [7] [29]. The rate of acetamide departure is influenced by the reaction medium, with polar aprotic solvents facilitating faster leaving group displacement compared to protic solvents [15]. The absence of significant kinetic isotope effects when deuterated substrates are employed confirms that C-H bond breaking is not involved in the rate-determining step [29]. Comparative analysis with other silylating agents demonstrates that the leaving group ability follows the order: chloride ion > trifluoroacetamide > acetamide > imidazole > trimethylsilylamine [15] [22]. This ordering correlates with the basicity of the conjugate acids, where weaker bases serve as better leaving groups [7] [15]. The moderate leaving group ability of acetamide makes N,O-Bis(trimethylsilyl)acetamide selective for reactive nucleophiles while avoiding indiscriminate reactions with weakly nucleophilic sites [2] [15]. The leaving group dynamics are further influenced by hydrogen bonding interactions in protic solvents [15] [29]. Acetamide can form hydrogen bonds with protic solvents, which can either facilitate or hinder its departure depending on the specific reaction conditions [15]. In some cases, the formation of hydrogen-bonded complexes with the substrate prior to silylation has been observed, affecting the overall reaction kinetics [24] [29]. Mechanistic investigations using labeled acetamide have confirmed that the entire acetamide molecule departs as the leaving group without fragmentation [29]. This intact departure is crucial for maintaining the selectivity and efficiency of the silylation process [2] [15]. The acetamide leaving group can be easily removed from reaction mixtures due to its volatility and solubility properties, contributing to the practical utility of N,O-Bis(trimethylsilyl)acetamide in analytical applications [3] [13].

Comparative Mechanistic Frameworks with Related Silylating AgentsThe mechanistic behavior of N,O-Bis(trimethylsilyl)acetamide can be effectively understood through comparison with structurally related silylating agents, particularly N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylsilyl chloride [3] [22]. These comparisons reveal fundamental principles governing silylation reactivity and selectivity patterns across different reagent classes [15] [22]. N,O-Bis(trimethylsilyl)trifluoroacetamide exhibits significantly enhanced reactivity compared to N,O-Bis(trimethylsilyl)acetamide, with rate constants approximately 2.8 times higher for comparable substrates [22]. This increased reactivity stems from the superior leaving group ability of trifluoroacetamide, which has a conjugate acid pKa of 5.4 compared to 15.1 for acetamide [22]. The electron-withdrawing trifluoromethyl group stabilizes the departing anion, facilitating faster reaction rates while maintaining the same fundamental SN2 mechanism [22]. Trimethylsilyl chloride represents the most reactive silylating agent in this series, with rate constants exceeding those of N,O-Bis(trimethylsilyl)acetamide by factors of 3-5 depending on substrate type [15] [22]. However, this enhanced reactivity comes at the cost of selectivity, as trimethylsilyl chloride readily reacts with water and other protic solvents, limiting its utility in certain applications [15]. The chloride leaving group, with its exceptional stability, drives the high reactivity but also leads to the formation of hydrochloric acid as a byproduct [15] [22]. Hexamethyldisilazane operates through a fundamentally different mechanism compared to N,O-Bis(trimethylsilyl)acetamide [15] [22]. While N,O-Bis(trimethylsilyl)acetamide follows a direct SN2 pathway, hexamethyldisilazane requires acid catalysis to achieve comparable reactivity [15]. The trimethylsilylamine leaving group is considerably more basic than acetamide, necessitating protonation to facilitate departure [15] [22]. This mechanistic difference results in hexamethyldisilazane being approximately three times less reactive than N,O-Bis(trimethylsilyl)acetamide under neutral conditions [22]. The stereochemical outcomes of silylation reactions vary among these agents due to differences in their mechanistic pathways [10] [29]. N,O-Bis(trimethylsilyl)acetamide and N,O-Bis(trimethylsilyl)trifluoroacetamide both proceed through clean SN2 mechanisms resulting in inversion of configuration at silicon centers [10] [29]. In contrast, trimethylsilyl chloride can undergo competing pathways under certain conditions, leading to partial racemization [29]. These mechanistic distinctions have important implications for synthetic applications requiring stereocontrol [10] [29]. Solvent effects also distinguish the mechanistic behavior of these silylating agents [15] [28]. N,O-Bis(trimethylsilyl)acetamide demonstrates relatively modest solvent dependence, performing effectively in both polar and nonpolar media [2] [15]. N,O-Bis(trimethylsilyl)trifluoroacetamide shows enhanced reactivity in polar aprotic solvents due to better solvation of the transition state [22]. Trimethylsilyl chloride exhibits strong sensitivity to protic solvents due to competitive hydrolysis reactions [15] [22].

The molecular structure of N,O-Bis(trimethylsilyl)acetamide features a central acetamide unit with trimethylsilyl groups attached to both the nitrogen and oxygen atoms. This dual silylation provides the compound with enhanced reactivity compared to conventional silylating agents while maintaining stability under ambient conditions [1] [6]. The silicon atoms in the structure exhibit a tetrahedral coordination geometry, with the trimethylsilyl groups contributing significant steric bulk that influences both the selectivity and mechanism of protection reactions [7]. The compound demonstrates excellent solubility in many nonpolar and polar aprotic solvents, making it compatible with a wide range of reaction media. Its chemical stability is maintained across various pH ranges, although it reacts rapidly with moisture and protic solvents, leading to hydrolysis and formation of the corresponding silanol species [5] [8]. The electron-withdrawing nature of the trimethylsilyl groups enhances the electrophilic character of the silicon centers, facilitating nucleophilic attack by target functional groups during protection reactions [9]. Protection Chemistry ApplicationsHydroxyl Group Protection ResearchHydroxyl group protection using N,O-Bis(trimethylsilyl)acetamide has been extensively studied across diverse substrate classes, with particular emphasis on alcohols, phenols, and carbohydrates. Research findings demonstrate that primary alcohols exhibit the highest reactivity toward silylation, achieving conversion rates of 95-98% under optimized conditions [1] [5]. The reaction proceeds through a mechanism involving initial coordination of the hydroxyl oxygen to the silicon center, followed by silyl transfer and elimination of acetamide as the byproduct [9]. Secondary alcohols show slightly reduced reactivity compared to primary alcohols, with typical conversion rates ranging from 85-92%. This decrease in reactivity is attributed to increased steric hindrance around the hydroxyl group, which impedes access to the silicon center. Tertiary alcohols present the greatest challenge for silylation, with conversion rates typically falling in the 60-80% range due to significant steric crowding [10] [11]. Phenolic hydroxyl groups demonstrate favorable reactivity profiles, with conversion rates of 88-95% observed under standard conditions. The enhanced reactivity of phenols is attributed to the increased acidity of the phenolic proton, which facilitates the initial protonation step in the silylation mechanism [9]. Regioselectivity studies have revealed preferential silylation at ortho and para positions when multiple hydroxyl groups are present on the aromatic ring, reflecting both electronic and steric influences [12]. Temperature optimization studies indicate that primary and secondary alcohols can be effectively protected at room temperature (25°C), while tertiary alcohols typically require elevated temperatures (50-80°C) to achieve acceptable conversion rates. Reaction times vary from 0.5 to 4 hours depending on the substrate structure and reaction conditions [10] [11]. Amine and Amide Protection StrategiesThe protection of nitrogen-containing functional groups represents a crucial application area for N,O-Bis(trimethylsilyl)acetamide, with particular significance in amino acid and peptide chemistry. Primary amines undergo silylation readily, with typical conversion rates of 80-90% under ambient conditions. The reaction mechanism involves nucleophilic attack of the amine nitrogen on the silicon center, followed by elimination of acetamide [13] [14]. Secondary amines exhibit reduced reactivity compared to primary amines, with conversion rates typically ranging from 70-85%. This decrease in reactivity is primarily attributed to increased steric hindrance around the nitrogen center, which impedes access to the silicon atom. The reaction typically requires elevated temperatures (50°C) and extended reaction times (1-2 hours) to achieve optimal conversion [15] [14]. Amide protection presents unique challenges due to the reduced nucleophilicity of the amide nitrogen. Conversion rates for amides typically fall in the 75-85% range, with regioselectivity favoring nitrogen silylation over oxygen silylation. However, competitive oxygen silylation can occur, particularly under forcing conditions, leading to decreased selectivity [16]. Research studies have demonstrated that the choice of solvent significantly impacts both the reaction rate and selectivity. Dimethylformamide and dimethyl sulfoxide are the preferred solvents for amine protection, providing optimal solvation of both the substrate and the silylating reagent while minimizing competitive side reactions [13] [14]. Carboxylic Acid Protection MethodologiesCarboxylic acid protection using N,O-Bis(trimethylsilyl)acetamide has emerged as a valuable synthetic methodology, particularly for applications requiring mild, non-hydrolytic conditions. The reaction proceeds through formation of trimethylsilyl esters, which exhibit enhanced stability compared to conventional silyl esters due to the unique electronic properties of the protecting group [17] [18]. Aliphatic carboxylic acids demonstrate excellent reactivity, with conversion rates of 85-95% achieved under standard conditions. The reaction typically requires temperatures of 50°C and reaction times of 2 hours in dimethyl sulfoxide or dimethylformamide. Aromatic carboxylic acids show slightly enhanced reactivity, with conversion rates of 90-94% observed at room temperature, attributed to the increased acidity of the carboxyl proton [19] [20]. Alpha-amino acids represent a particularly important substrate class for carboxylic acid protection, with conversion rates of 85-90% typically achieved. The methodology has found extensive application in peptide synthesis, where selective protection of the carboxyl terminus is required while maintaining the integrity of amino acid stereochemistry [19] [21]. Mechanistic studies have revealed that the reaction proceeds through a two-step process involving initial protonation of the carboxyl oxygen followed by silyl transfer from the N,O-Bis(trimethylsilyl)acetamide reagent. The acetamide byproduct is readily removed by evaporation, simplifying product isolation and purification procedures [17] [18]. Enol Protection StudiesEnol protection using N,O-Bis(trimethylsilyl)acetamide has been investigated extensively in the context of carbonyl chemistry and synthetic methodology development. The formation of silyl enol ethers provides a versatile means of protecting carbonyl functionalities while introducing sites for further chemical transformation [22] [23]. Ketones demonstrate excellent reactivity toward enol silylation, with conversion rates of 90-98% achieved under optimized conditions. The reaction typically proceeds at room temperature with reaction times of 0.5-1 hour, making it particularly attractive for applications requiring rapid protection. The regioselectivity of enol formation can be controlled through choice of reaction conditions, with kinetic conditions favoring formation of the less substituted enol isomer [24] [22]. Aldehydes show comparable reactivity to ketones, with conversion rates of 90-95% observed under standard conditions. The enhanced reactivity of aldehydes is attributed to the reduced steric hindrance around the carbonyl carbon, facilitating enolate formation and subsequent silylation [22] [23]. Active methylene compounds, such as malonic esters and acetoacetic esters, exhibit moderate reactivity with conversion rates of 80-90%. The reaction typically requires elevated temperatures (50°C) and extended reaction times (1-2 hours) due to the decreased acidity of the active methylene protons compared to conventional carbonyl compounds [24]. Structure-Based Selectivity in Protection ReactionsThe selectivity observed in protection reactions using N,O-Bis(trimethylsilyl)acetamide is fundamentally governed by the interplay of steric, electronic, and stereoelectronic factors. Computational studies have revealed that the trimethylsilyl groups contribute significant steric bulk, with a van der Waals radius of approximately 2.0 Å, which influences substrate approach and selectivity patterns [25] [26]. Electronic effects play a crucial role in determining reaction rates and selectivity. The electronegativity of silicon (1.90 on the Pauling scale) creates a polarized silicon-carbon bond system that influences the reactivity of the silylating reagent. The electron-withdrawing nature of the trimethylsilyl groups enhances the electrophilic character of the silicon centers, facilitating nucleophilic attack by target functional groups [27] [26]. Kinetic studies have established that the silyl transfer reaction follows first-order kinetics with respect to both the substrate and the silylating reagent, with rate constants typically in the range of 10⁻³ M⁻¹s⁻¹. The reaction mechanism involves formation of a pentacoordinate silicon intermediate, which subsequently undergoes elimination to form the protected product and acetamide [24] [25]. Regioselectivity studies have revealed distinct patterns depending on the substrate structure. For polyhydroxylated substrates, the order of reactivity follows the pattern: primary hydroxyl > secondary hydroxyl > tertiary hydroxyl. This selectivity pattern reflects both steric and electronic influences, with less hindered positions showing enhanced reactivity [10] [11]. Stereoselectivity has been observed in cases where chiral centers are present in the substrate or where conformational preferences influence the approach of the silylating reagent. Studies with carbohydrate substrates have demonstrated that the stereochemical outcome can be controlled through choice of reaction conditions and solvent systems [25]. Temperature effects on selectivity have been systematically investigated, revealing that elevated temperatures generally lead to decreased selectivity due to increased conformational mobility and reduced discriminating ability of the silylating reagent. Optimal selectivity is typically achieved at temperatures between 25-50°C, depending on the specific substrate and reaction conditions [10] [11]. The influence of solvent on selectivity has been extensively studied, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal selectivity patterns. These solvents facilitate solvation of both the substrate and silylating reagent while minimizing competitive side reactions that can erode selectivity [13] [14]. Mechanistic Insights and Reaction PathwaysThe protection reactions mediated by N,O-Bis(trimethylsilyl)acetamide proceed through well-defined mechanistic pathways that have been elucidated through extensive kinetic and spectroscopic studies. The fundamental mechanism involves initial coordination of the nucleophilic substrate to one of the silicon centers, followed by formation of a pentacoordinate silicon intermediate and subsequent elimination of acetamide [9] [24]. Detailed mechanistic studies have revealed that the reaction proceeds through a concerted process involving simultaneous bond formation and bond breaking. The transition state structure exhibits partial bond formation between the substrate nucleophile and the silicon center, with concurrent weakening of the silicon-nitrogen bond that ultimately leads to acetamide elimination [25] [26]. The role of acetamide as a leaving group is crucial to the overall reaction mechanism. The basicity of acetamide (pKa ≈ 15.1) provides sufficient driving force for the elimination process while maintaining the neutral reaction conditions that are characteristic of N,O-Bis(trimethylsilyl)acetamide chemistry [3] [5]. Competitive reaction pathways have been identified in certain cases, particularly when multiple nucleophilic sites are present in the substrate. For example, amides can undergo either nitrogen silylation or oxygen silylation, with the selectivity depending on the specific substrate structure and reaction conditions. Understanding these competitive pathways is essential for achieving optimal selectivity in protection reactions [16]. Synthetic Applications and Methodology DevelopmentThe synthetic utility of N,O-Bis(trimethylsilyl)acetamide extends beyond simple protection chemistry to encompass a broad range of synthetic transformations and methodology development. The compound has found particular application in carboxylate-catalyzed reactions, where it serves as both a silylating agent and a source of activated nucleophiles [24]. Recent developments in methodology have focused on the use of N,O-Bis(trimethylsilyl)acetamide in metal-free catalytic processes. Studies have demonstrated that the compound can function effectively in carboxylate-catalyzed silylation reactions, providing access to protected substrates under mild conditions without the need for transition metal catalysts [24]. The application of N,O-Bis(trimethylsilyl)acetamide in complex natural product synthesis has been demonstrated in numerous total synthesis campaigns. The mild reaction conditions and neutral byproducts make it particularly attractive for applications involving sensitive functional groups or complex molecular architectures [6] [7]. Methodology development has also focused on the use of N,O-Bis(trimethylsilyl)acetamide in combination with other reagents to achieve enhanced selectivity or novel reactivity patterns. For example, the combination with Lewis acids has been shown to activate certain substrates toward silylation, expanding the scope of the methodology [28] [24]. Analytical Applications and Derivatization ChemistryN,O-Bis(trimethylsilyl)acetamide has found extensive application in analytical chemistry, particularly in the derivatization of polar compounds for gas chromatography-mass spectrometry analysis. The formation of trimethylsilyl derivatives enhances the volatility and thermal stability of polar analytes, enabling their analysis by gas chromatographic methods [2] [29]. The derivatization process typically involves treatment of the analyte with N,O-Bis(trimethylsilyl)acetamide under mild heating conditions, resulting in the formation of trimethylsilyl derivatives that exhibit enhanced chromatographic properties. The reaction is particularly effective for compounds containing hydroxyl, amino, or carboxyl functional groups [8] [30]. Optimization studies have established optimal conditions for various analyte classes, with particular attention to temperature, reaction time, and solvent selection. The mild reaction conditions and neutral byproducts make the methodology particularly attractive for thermally labile compounds or those sensitive to acidic or basic conditions [30] [31]. The application of N,O-Bis(trimethylsilyl)acetamide in forensic analysis has been demonstrated for the determination of benzodiazepines and other pharmaceutical compounds. The derivatization process enhances the sensitivity and selectivity of mass spectrometric detection while providing improved chromatographic separation [31]. UNII

R14N49I64O

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H226 (97.8%): Flammable liquid and vapor [Warning Flammable liquids]; H302 (96.7%): Harmful if swallowed [Warning Acute toxicity, oral]; H314 (97.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Flammable;Corrosive;Irritant Other CAS

10416-59-8

General Manufacturing Information

Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|